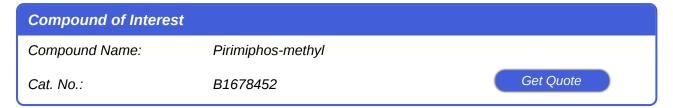


Environmental fate and persistence of Pirimiphos-methyl

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An In-depth Technical Guide on the Environmental Fate and Persistence of Pirimiphos-methyl

Introduction

Pirimiphos-methyl, with the chemical name O-(2-Diethylamino-6-methylpyrimidin-4-yl) O,O-dimethyl phosphorothioate, is a broad-spectrum organophosphate insecticide and acaricide.[1] It functions by inhibiting acetylcholinesterase, an essential enzyme in the nervous system of insects.[2][3][4] Its primary applications include the control of a wide range of insect and mite pests in various settings such as stored grain, animal houses, and on certain crops.[5] Given its application in agriculture and public health, understanding its behavior, persistence, and transformation in the environment is critical for assessing potential ecological risks. This guide provides a comprehensive technical overview of the environmental fate of **Pirimiphos-methyl**, detailing its degradation pathways, persistence in various environmental compartments, and the methodologies used to conduct these environmental assessments.

Physicochemical Properties

The environmental behavior of a pesticide is largely governed by its physicochemical properties. These properties influence its solubility, mobility, volatility, and potential for bioaccumulation.



Property	Value	Reference(s)	
Molecular Formula	C11H20N3O3PS	[3]	
Molecular Weight	305.34 g/mol	[4]	
Physical State	Straw-colored liquid	[4]	
Melting Point	15–18 °C	[3][6]	
Vapor Pressure	1.1×10^{-4} Torr at 30°C (1.47 x 10^{-5} kPa)	[2][3]	
Water Solubility	Approx. 5 mg/L at 30°C; 10-11 mg/L at 20°C (pH dependent)	[4][6]	
Log Octanol-Water Partition Coefficient (Log K₀w)	4.12 - 4.2	[2][4]	
Soil Organic Carbon-Water Partitioning Coefficient (K _o c)	950 - 8500 L/kg	[4]	
Henry's Law Constant	6.0×10^{-7} atm-cu m/mole (estimated)	[4]	

A high Log K_ow value of 4.2 indicates that **Pirimiphos-methyl** is hydrophobic and has a tendency to partition into fatty tissues, suggesting a potential for bioaccumulation.[2] The high K_oc values suggest it binds strongly to soil and sediment, resulting in low mobility.[4]

Environmental Fate and Persistence

Pirimiphos-methyl is degraded in the environment through a combination of abiotic and biotic processes, including hydrolysis, photolysis, and microbial metabolism.[7][8] Its persistence varies significantly depending on the environmental compartment and prevailing conditions.

Fate in Soil

Persistence and Degradation: **Pirimiphos-methyl** is expected to biodegrade at slow rates in soil environments.[2] Laboratory studies have reported aerobic soil metabolism half-lives ranging from 100.8 to 219.8 days.[2] Under anaerobic conditions, the half-life is similarly long, ranging from 98.7 to 245 days.[2] However, other studies in soil/water slurries have shown



faster degradation, with half-lives of 8.5 to 13 days, where the primary degradation mechanism was hydrolysis in the presence of the soil matrix.[8][9] The primary degradation product in soil is the hydroxypyrimidine metabolite, 2-(diethylamino)-4-hydroxy-6-methyl pyrimidine.[2][6]

Mobility and Sorption: With high K_oc values (950-8500 L/kg), **Pirimiphos-methyl** is expected to have low to no mobility in soil.[4] It adsorbs strongly to soil particles, particularly those with high organic matter content.[8][9] This strong adsorption limits its potential to leach into groundwater. One study showed that rapid sorption occurs within the first 10 minutes of contact with soil, accounting for 37-41% of the initial amount.[8][9]

Volatilization: Volatilization from moist soil surfaces is not considered a significant dissipation pathway due to its low estimated Henry's Law constant $(6.0 \times 10^{-7} \text{ atm-cu m/mole}).[4]$ However, on leaf surfaces, it is lost rapidly, mainly through volatilization, within the first 2-3 days after application.[6]

Fate in Aquatic Systems

Hydrolysis: Hydrolysis is a major degradation pathway for **Pirimiphos-methyl** in water. The rate of hydrolysis is highly dependent on pH. It hydrolyzes rapidly under acidic conditions but is relatively stable at neutral and alkaline pHs.[5] The primary hydrolysis product is the non-organophosphate metabolite 2-(diethylamino)-4-hydroxy-6-methyl pyrimidine.[5][6]

рН	Temperature (°C)	Half-life (days)	Reference(s)
5	25	7.3	[5]
7	25	79.0 - 117	[5][10]
9	25	54.0 - 75.0	[5][10]

Photolysis: **Pirimiphos-methyl** degrades rapidly in the presence of light.[6] In sterile aqueous buffer solutions exposed to light, the photolysis half-life was reported to be very short, at 0.46 hours at pH 5 and 0.47 hours at pH 7.[11] In another experiment, 50% degradation was observed after just one day in sunlight.[6] Photodegradation is a key mechanism for its dissipation in sunlit surface waters.[3]



Aquatic Biotransformation: While abiotic processes like hydrolysis and photolysis are significant, microbial degradation also contributes to the breakdown of **Pirimiphos-methyl** in aquatic environments, particularly in sediments under anaerobic conditions.

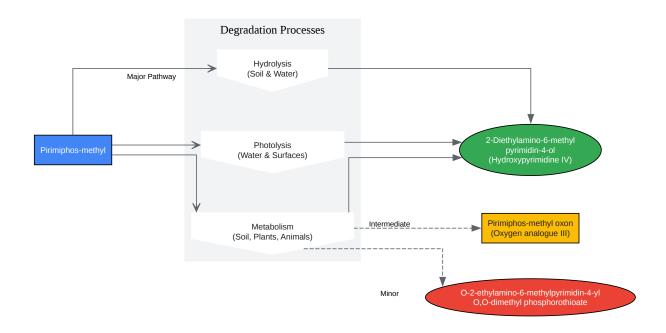
Fate in Air

Pirimiphos-methyl can exist in both vapor and particulate phases in the atmosphere.[4] The vapor phase is degraded by reacting with photochemically-produced hydroxyl (OH) radicals. The atmospheric half-life for this reaction is estimated to be very short, ranging from 0.8 to 2.4 hours.[2][4] One study measured the OH reaction rate constant and estimated the atmospheric lifetime to be around 1.6 hours.[12] This indicates that **Pirimiphos-methyl** is not expected to persist in the air or undergo long-range transport.[2]

Degradation Pathways and Metabolites

The degradation of **Pirimiphos-methyl** involves the cleavage of the phosphorus-ester bond, leading to the formation of a primary pyrimidine metabolite and other minor products.





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Caption: Primary degradation pathways of **Pirimiphos-methyl** in the environment.

The principal metabolite formed across soil, water, and plant systems is 2-diethylamino-6-methylpyrimidin-4-ol (hydroxypyrimidine IV).[2][6] This compound is formed by the hydrolysis of the phosphate ester linkage. Other minor metabolites include the oxygen analogue (pirimiphos-methyl oxon), which is a transient intermediate, and N-de-ethylated compounds. [6][11] These metabolites are generally considered to be of lower toxicity than the parent compound.[6]

Experimental Protocols

The determination of the environmental fate of **Pirimiphos-methyl** relies on standardized laboratory and field study protocols.



Analytical Methods

Quantitative determination of **Pirimiphos-methyl** and its metabolites in environmental matrices is primarily achieved using chromatographic techniques.

- High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a common method for analyzing Pirimiphos-methyl. A typical protocol involves chromatographic separation on a C18 reversed-phase column with a mobile phase of acetonitrile and water (e.g., 85:15 v/v). Detection is often performed at a wavelength of 254 nm. This method is suitable for trace analysis in environmental samples.[13]
- Gas Chromatography (GC): GC coupled with detectors like a nitrogen-phosphorus detector (NPD), flame photometric detector (FPD), or mass spectrometry (MS) is also widely used for its high sensitivity and specificity in determining organophosphate pesticide residues.

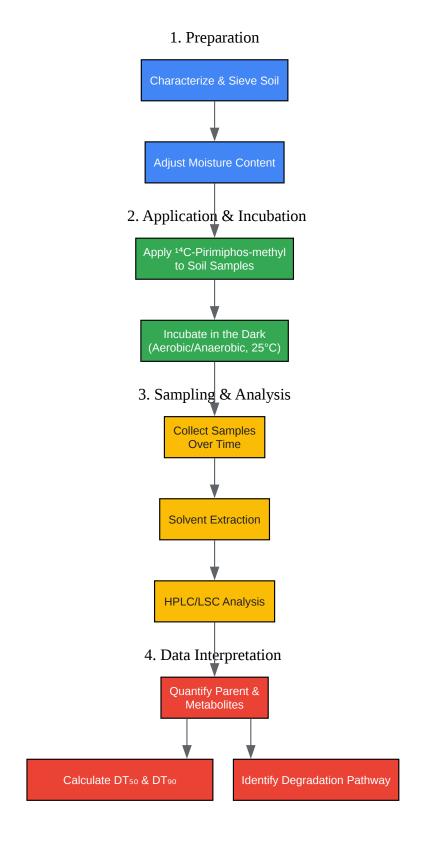
Laboratory Environmental Fate Studies

Standard guidelines, such as those from the EPA (OCSPP) or OECD, are followed to ensure data quality and comparability.[14][15]

Hydrolysis Study Protocol:

- Preparation: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.[15]
- Treatment: A known concentration of radiolabeled or non-labeled Pirimiphos-methyl is added to the buffer solutions.
- Incubation: Samples are incubated in the dark at a constant temperature (e.g., 25°C).[15]
- Sampling: Duplicate samples are collected at predetermined intervals.
- Analysis: Samples are analyzed using a suitable method (e.g., HPLC, LSC for radiolabeled studies) to determine the concentration of the parent compound and major degradates.[15]
- Data Evaluation: Degradation rates and half-lives are calculated using first-order reaction kinetics.





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Caption: Typical experimental workflow for an aerobic soil metabolism study.



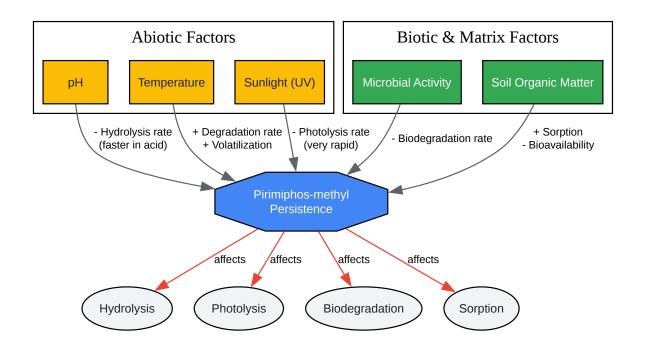
Aerobic Soil Metabolism Study Protocol:

- Soil Selection: Representative agricultural soils are collected and characterized (pH, organic matter, texture).[16]
- Sample Preparation: Soil is sieved and its moisture content is adjusted, typically to 40-60% of maximum water holding capacity.
- Treatment: Radiolabeled (14C) Pirimiphos-methyl is applied to the soil samples to facilitate tracking of metabolites.
- Incubation: Samples are incubated under aerobic conditions (continuous flow of moist air) at a constant temperature (e.g., 25°C) in the dark.[16]
- Sampling and Extraction: Replicate soil samples are taken at various time points and extracted with appropriate organic solvents.
- Analysis: Extracts are analyzed by methods like HPLC with a radioactivity detector and/or TLC to separate and quantify the parent compound and its transformation products.
- Data Analysis: The dissipation half-life (DT₅₀) is calculated, and the degradation pathway is elucidated.

Factors Influencing Environmental Persistence

Several environmental factors can significantly alter the degradation rate and persistence of **Pirimiphos-methyl**.





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Caption: Key environmental factors influencing the persistence of **Pirimiphos-methyl**.

- pH: Acidity significantly accelerates the rate of hydrolysis in water.
- Temperature: Higher temperatures generally increase the rates of chemical degradation (hydrolysis) and microbial metabolism.[17][18] It also increases the vapor pressure, which can enhance volatilization from surfaces.[18]
- Sunlight: The presence of sunlight is a critical factor, leading to very rapid photodegradation in water and on surfaces.[6][11]
- Microbial Activity: The presence and activity of soil and water microorganisms are key to the biodegradation of Pirimiphos-methyl.[7]
- Soil Composition: The amount of organic matter and clay content in soil influences the
 degree of adsorption.[18] Higher organic matter leads to stronger binding, which can
 decrease bioavailability for microbial degradation and leaching but increase overall
 persistence in the soil matrix.



Conclusion

Pirimiphos-methyl exhibits variable persistence in the environment, strongly influenced by the specific environmental compartment and conditions. In terrestrial environments, it is moderately to highly persistent due to slow biodegradation and strong sorption to soil, which limits its mobility. In aquatic systems, its fate is driven by rapid degradation through pH-dependent hydrolysis and, most significantly, by photolysis in sunlit waters. Its atmospheric lifetime is very short. The primary degradation pathway across all compartments leads to the formation of the less toxic hydroxypyrimidine metabolite. A thorough understanding of these fate processes, supported by standardized experimental protocols, is essential for the effective environmental risk assessment and management of this insecticide.

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